molecular formula C24H16BrN B11785934 4-(4-Bromophenyl)-9-phenyl-9H-carbazole

4-(4-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B11785934
M. Wt: 398.3 g/mol
InChI Key: XJJKRQJWRSYMLE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of bromine, phenyl, and carbazole moieties

Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

4-(4-bromophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16BrN/c25-18-15-13-17(14-16-18)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26(23)19-7-2-1-3-8-19/h1-16H

InChI Key

XJJKRQJWRSYMLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=C(C=C5)Br

Origin of Product

United States

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